molecular formula C10H6BrNO3 B179973 6-Bromo-4-hydroxyquinoline-2-carboxylic acid CAS No. 10174-70-6

6-Bromo-4-hydroxyquinoline-2-carboxylic acid

Cat. No. B179973
CAS RN: 10174-70-6
M. Wt: 268.06 g/mol
InChI Key: NYSWHDCWDSWVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-hydroxyquinoline-2-carboxylic acid (BHC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHC is a heterocyclic aromatic organic compound that contains a quinoline ring system. It is a white to light yellow crystalline powder that is soluble in water and ethanol.

Mechanism Of Action

The mechanism of action of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in bacterial and fungal metabolism. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been shown to bind to DNA and inhibit its replication, which may contribute to its antitumor properties.

Biochemical And Physiological Effects

6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

6-Bromo-4-hydroxyquinoline-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been shown to have a broad spectrum of activity against various bacteria and fungi, making it a useful tool for studying microbial metabolism. However, 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has some limitations. It may be toxic to certain cell types, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on 6-Bromo-4-hydroxyquinoline-2-carboxylic acid. One area of interest is the development of new drugs based on 6-Bromo-4-hydroxyquinoline-2-carboxylic acid for the treatment of bacterial and fungal infections. Another area of research is the use of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid as a tool for studying microbial metabolism and the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid and its potential applications in cancer treatment.

Synthesis Methods

The synthesis of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid involves the reaction of 6-bromo-2-nitrophenol with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to reduction with iron powder to yield 6-bromo-4-hydroxyquinoline-2-carboxylic acid. This process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antitumor properties. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been used in the development of new drugs for the treatment of bacterial and fungal infections, as well as cancer.

properties

IUPAC Name

6-bromo-4-oxo-1H-quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSWHDCWDSWVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-hydroxyquinoline-2-carboxylic acid

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